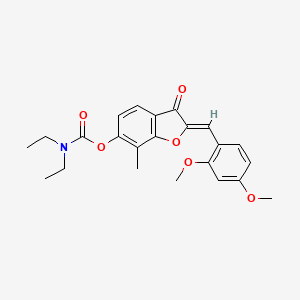
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several notable structural components:
- Benzylidene moiety : Contributes to the compound's reactivity and biological interaction.
- Dihydrobenzofuran unit : Enhances its pharmacological properties.
- Diethylcarbamate group : May influence solubility and bioavailability.
Antioxidant Properties
Preliminary studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The presence of methoxy groups in the structure is believed to enhance this property, potentially aiding in the prevention of oxidative stress-related diseases.
Antitumor Activity
Research has shown that derivatives of this compound can inhibit tumor growth through mechanisms such as:
- Induction of apoptosis.
- Cell cycle arrest.
Quantitative structure–activity relationship (QSAR) studies suggest that structural modifications can significantly influence antitumor efficacy .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating various inflammatory pathways. Initial evaluations suggest its potential application in treating inflammatory diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The benzylidene group facilitates interaction with specific enzymes or receptors involved in inflammatory and tumorigenic processes.
- The dihydrobenzofuran structure may enhance the binding affinity to biological targets.
Case Studies
- Antioxidant Evaluation : A study demonstrated that similar compounds with methoxy substitutions showed a marked increase in radical scavenging activity compared to their non-methoxylated counterparts.
- Antitumor Efficacy : In vitro studies on cell lines revealed that compounds with similar structures inhibited proliferation and induced apoptosis in cancer cells, suggesting a promising avenue for further research into their use as anticancer agents .
Comparative Analysis
A comparative analysis with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 7-Methyl-3-oxo-benzofuran | Benzofuran core | Lacks benzylidene | Limited biological activity |
| 2-(2,5-Dimethoxybenzylidene)-3-oxo-benzofuran | Similar benzylidene structure | Different substitution pattern | Moderate antitumor activity |
| N'-Benzylidene-hydrazones | Hydrazone linkage | Varying functional groups | Antimicrobial properties |
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-18-11-10-17-21(25)20(29-22(17)14(18)3)12-15-8-9-16(27-4)13-19(15)28-5/h8-13H,6-7H2,1-5H3/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQDRCPXRBHTM-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














